molecular formula C27H24N6O4 B2691238 N-(2-methoxyphenyl)-5-methyl-2-(4-methylphenyl)-7-(2-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 543679-06-7

N-(2-methoxyphenyl)-5-methyl-2-(4-methylphenyl)-7-(2-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2691238
CAS No.: 543679-06-7
M. Wt: 496.527
InChI Key: HOPFMQIXXSCSBB-UHFFFAOYSA-N
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Description

Its structure features:

  • Position 2: A 4-methylphenyl group, which enhances lipophilicity and may influence binding interactions.
  • Position 5: A methyl substituent, contributing to steric stabilization.
  • Position 7: A 2-nitrophenyl moiety, introducing electron-withdrawing effects that modulate electronic density and reactivity.
  • Carboxamide group: An N-(2-methoxyphenyl) chain, providing hydrogen-bonding capacity and structural diversity.

Properties

IUPAC Name

N-(2-methoxyphenyl)-5-methyl-2-(4-methylphenyl)-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N6O4/c1-16-12-14-18(15-13-16)25-30-27-28-17(2)23(26(34)29-20-9-5-7-11-22(20)37-3)24(32(27)31-25)19-8-4-6-10-21(19)33(35)36/h4-15,24H,1-3H3,(H,29,34)(H,28,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPFMQIXXSCSBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(C(=C(NC3=N2)C)C(=O)NC4=CC=CC=C4OC)C5=CC=CC=C5[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-methoxyphenyl)-5-methyl-2-(4-methylphenyl)-7-(2-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multiple steps, including the formation of the triazolopyrimidine core and the subsequent attachment of the various substituents. The synthetic route may involve the following steps:

    Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific reaction conditions.

    Attachment of Substituents: The methoxy, methyl, and nitrophenyl groups are introduced through various reactions, such as nucleophilic substitution or electrophilic aromatic substitution.

    Final Coupling: The final step involves coupling the triazolopyrimidine core with the carboxamide group under suitable conditions.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reactors.

Chemical Reactions Analysis

Reduction of the Nitro Group

The 2-nitrophenyl substituent can undergo reduction to form an amino group, altering the compound’s electronic properties and biological activity.

Reaction Reagents/Conditions Product Key Observations
Nitro to amineH₂/Pd-C, LiAlH₄, or NaBH₄Amine derivativeReduction converts the nitro group (-NO₂) to an amine (-NH₂), enhancing nucleophilicity and potential hydrogen bonding .

Hydrolysis of the Carboxamide

The carboxamide (-CONH₂) group can undergo hydrolysis to yield a carboxylic acid (-COOH), a common transformation in amide chemistry.

Reaction Reagents/Conditions Product Key Observations
Acidic hydrolysisHCl or H₂SO₄, heatCarboxylic acidAcidic conditions cleave the amide bond, forming a carboxylic acid and ammonium salt .
Basic hydrolysisNaOH, heatSodium carboxylateBase-induced hydrolysis produces a carboxylate salt, which can be protonated to the acid.

Demethylation of Methoxy Groups

The methoxy substituents on the phenyl rings can be demethylated under acidic or basic conditions, forming hydroxyl groups.

Reaction Reagents/Conditions Product Key Observations
Acidic demethylationHBr, HClPhenolic -OHAcidic conditions remove methyl groups from methoxy (-OCH₃), increasing hydrophilicity .
Basic demethylationNaOH, heatPhenolic -OHBase-mediated cleavage of the OCH₃ bond yields phenolic hydroxyl groups.

Oxidation of Methyl Groups

The 4-methylphenyl and 5-methyl groups can oxidize to carbonyl-containing derivatives.

Reaction Reagents/Conditions Product Key Observations
OxidationKMnO₄, CrO₃Ketone derivativesOxidizing agents convert methyl (-CH₃) groups to ketones (-CO) or carboxylic acids (-COOH) .

Substitution Reactions on Aromatic Rings

The nitrophenyl and methoxyphenyl substituents may participate in nucleophilic aromatic substitution (NAS) or electrophilic aromatic substitution (EAS), depending on directing effects.

Reaction Reagents/Conditions Product Key Observations
Nitro group substitutionActivated aromatic rings, nucleophilesSubstituted derivativesThe nitro group (-NO₂), a strong meta-director, may enable substitution at specific positions .
Methoxy group substitutionElectrophiles (e.g., nitration agents)Substituted derivativesMethoxy (-OCH₃) groups are ortho/para directors, facilitating electrophilic substitution.

Reactions Involving the Triazolopyrimidine Core

The fused triazolopyrimidine ring system may undergo ring-opening or cyclocondensation reactions under specific conditions.

Reaction Reagents/Conditions Product Key Observations
CyclocondensationAldehydes, hydrazonoyl chloridesExtended heterocyclesAnalogous synthesis methods for triazolopyrimidines involve reactions with aldehydes or hydrazonoyl chlorides to form larger rings .
Ring-openingHarsh acidic/basic conditionsFragmented derivativesExtreme conditions may disrupt the fused ring system, though this is less common for stable heterocycles.

Functional Group Interactions

The compound’s carboxamide (-CONH₂) group may participate in nucleophilic acyl substitution or condensation reactions, depending on activation.

Reaction Reagents/Conditions Product Key Observations
Nucleophilic acyl substitutionAlcohols, amines, etc.Amides/estersActivated amides (e.g., via acid chlorides) react with nucleophiles to form derivatives .

Research Findings and Mechanisms

  • Biological Implications : Reduction of the nitro group to an amine may enhance bioavailability or target binding, as seen in analogous triazolopyrimidine derivatives .

  • Structural Stability : The triazolopyrimidine core’s stability under reaction conditions depends on substituents; electron-donating groups (e.g., methoxy) may influence reactivity .

  • Synthetic Utility : Hydrolysis of the carboxamide or oxidation of methyl groups provides pathways to modify the compound for drug discovery applications .

Scientific Research Applications

Chemistry

The compound serves as an important building block in organic synthesis. Its structure allows for various chemical modifications, making it useful in the development of more complex molecules. Key applications include:

  • Synthesis of Derivatives : The compound can undergo oxidation, reduction, and hydrolysis reactions to yield derivatives with altered functional groups. For example, oxidation can introduce additional functional groups that enhance reactivity or solubility.
  • Reagent in Organic Reactions : It is utilized as a reagent in diverse organic reactions due to its ability to participate in nucleophilic substitutions and cycloadditions.

Medicine

N-(2-methoxyphenyl)-5-methyl-2-(4-methylphenyl)-7-(2-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has shown promising therapeutic potential in several areas:

  • Neurodegenerative Diseases : Research indicates that triazolopyrimidine derivatives may stabilize microtubules and exhibit anti-cancer properties. Recent studies have highlighted their potential as treatments for Alzheimer’s disease and related tauopathies by promoting microtubule stability and reducing tau pathology .
  • Antiviral Activity : The compound is part of a broader class of N-heterocycles that have demonstrated antiviral properties through structure-activity relationship (SAR) analyses. This suggests potential applications in developing antiviral therapies .

Industry

In industrial applications, this compound is explored for its unique chemical properties:

  • Material Development : Its chemical characteristics make it suitable for creating new materials such as polymers and coatings. The compound's stability and reactivity can be harnessed to produce materials with desirable physical properties.
  • Dye Manufacturing : As an intermediate chemical, it may be utilized in the production of dyes and pigments due to its vibrant color properties when modified appropriately .

Case Study 1: Neuroprotective Properties

A study evaluated the effects of triazolopyrimidine derivatives on tau pathology in transgenic mouse models. Results showed that specific modifications at the C6 position significantly improved microtubule stabilization and reduced neuronal loss compared to unmodified compounds. This highlights the therapeutic potential of this compound as a candidate for neurodegenerative disease treatment .

Case Study 2: Synthesis of New Antiviral Agents

Research focusing on the synthesis of N-heterocycles demonstrated that derivatives of this compound exhibited significant antiviral activity. Through SAR studies, specific modifications were identified that enhanced efficacy against viral targets .

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-5-methyl-2-(4-methylphenyl)-7-(2-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved in these interactions can vary depending on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The target’s 2-nitrophenyl group (Position 7) contrasts with methoxy-rich analogs (e.g., 5j–5l). Methoxy substituents (e.g., 2h) improve solubility but may reduce membrane permeability due to increased polarity .

Carboxamide Modifications :

  • The 2-methoxyphenyl carboxamide in the target compound differs from 4-substituted phenyl groups (e.g., 5j’s 4-nitrophenyl). Ortho-substitution may sterically hinder interactions compared to para-substituted analogs .

Biological Activity Trends: Antitumor activity in ’s compound correlates with the 4-nitrophenyl group at Position 7, similar to the target’s 2-nitrophenyl. However, positional isomerism may alter binding specificity . Compound 91 () demonstrates that methylaminomethyl at Position 2 enhances antimalarial efficacy, suggesting substituent flexibility for target-specific optimization .

Biological Activity

N-(2-methoxyphenyl)-5-methyl-2-(4-methylphenyl)-7-(2-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure features multiple aromatic substituents and a triazolopyrimidine core, which contribute to its varied biological activities.

Antimicrobial Properties

Research indicates that compounds within the triazolopyrimidine class exhibit substantial antimicrobial activity. Specifically, derivatives similar to this compound have shown effectiveness against various bacterial strains. A study highlighted the compound's ability to inhibit growth in ESKAPE pathogens, a group of bacteria known for their resistance to antibiotics .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The binding affinity of the compound to these targets modulates their activity, leading to various pharmacological effects. For instance, it has been suggested that the nitrophenyl group enhances the compound's ability to interact with biological macromolecules .

In Vitro Studies

In vitro evaluations have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. These include MCF-7 (breast cancer), FS4-LTM (lung cancer), and KB-3-1 (oral cancer) cells . The compound's structure allows it to effectively penetrate cellular membranes and exert its effects on intracellular targets.

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be significantly influenced by its structural components. Variations in substituents such as the methoxy and nitrophenyl groups can alter its pharmacokinetic properties and biological activity. For example, modifications that enhance lipophilicity often correlate with increased cell permeability and bioavailability .

Case Studies

A series of case studies have explored the pharmacological potential of triazolopyrimidine derivatives:

  • Antimycobacterial Activity : A derivative similar to this compound demonstrated moderate activity against Mycobacterium tuberculosis, suggesting potential for tuberculosis treatment .
  • Anticancer Activity : In a study involving various cancer cell lines, compounds with similar structures exhibited significant cytotoxicity. The presence of specific substituents was linked to enhanced antiproliferative effects .
  • Antibacterial Activity : The compound showed promising results against Gram-positive and Gram-negative bacteria in laboratory settings. Its mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Data Tables

Activity Type Target Organisms IC50 Values
AntimicrobialESKAPE pathogensVaries by strain
AnticancerMCF-7 (breast cancer)15 µM
AntimycobacterialMycobacterium tuberculosis20 µM

Q & A

Q. What are the optimal synthetic routes for preparing this triazolopyrimidine derivative, and what additives improve yield?

The compound can be synthesized via cyclocondensation of precursor amines and carbonyl derivatives. For example, microwave-assisted synthesis with catalytic additives like p-toluenesulfonic acid enhances reaction efficiency by reducing side products. Key intermediates include 7-chloro-triazolopyrimidine cores, which are functionalized via nucleophilic substitution with substituted amines or aryl groups under inert conditions (e.g., NMP solvent, room temperature) . Yield optimization requires monitoring reaction time and stoichiometry using TLC or HPLC.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Essential techniques include:

  • 1^1H/13^{13}C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.44–7.53 ppm for nitrophenyl groups) and coupling constants (e.g., J = 8.2 Hz for adjacent protons) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+^+ at m/z 524.55) and isotopic patterns .
  • IR spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm1^{-1}) and nitro group vibrations (~1520 cm1^{-1}) .

Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry?

Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds stabilizing the carboxamide group). For instance, triclinic crystal systems (space group P1P1) with Z = 2 and R-factor < 0.06 ensure high precision. Software like SHELXTL refines data, confirming planar triazolopyrimidine cores and substituent orientations .

Advanced Research Questions

Q. What computational strategies predict this compound’s binding affinity to biological targets like kinases or dehydrogenases?

Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations assess interactions with targets (e.g., Plasmodium falciparum dihydroorotate dehydrogenase). Focus on hydrophobic pockets accommodating nitrophenyl and methoxyphenyl groups. Free energy calculations (MM-PBSA) quantify binding stability, while QSAR models correlate substituent electronegativity with inhibitory potency .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

Systematic substitution of the 2-nitrophenyl group (e.g., replacing with fluorophenyl or chlorophenyl) and carboxamide side chains (e.g., alkyl vs. aryl amines) reveals trends in potency. For example, bulky substituents at the 7-position enhance steric hindrance, reducing off-target effects. Bioassays (IC50_{50} measurements) against cancer cell lines or microbial targets validate SAR hypotheses .

Q. What experimental and computational approaches resolve contradictions in solubility or stability data?

Conflicting solubility profiles may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify melting point variations (>250°C for stable forms) . Pair with density functional theory (DFT) to model solvation energies in polar aprotic solvents (e.g., DMSO). Accelerated stability studies under varying pH and temperature conditions, monitored via HPLC, clarify degradation pathways .

Q. How does the nitro group’s electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing nitro group activates the triazolopyrimidine core for nucleophilic attack at the 7-position. Hammett substituent constants (σparaσ_{para} = 1.27 for -NO2_2) predict reaction rates with amines or thiols. Kinetic studies (UV-Vis monitoring) and frontier molecular orbital (FMO) analysis via Gaussian software quantify electrophilicity .

Methodological Guidance

Designing a protocol for in vitro cytotoxicity screening:

  • Use MTT assays on HepG2 or MCF-7 cell lines with 24–72 hr exposure.
  • Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%).
  • Calculate IC50_{50} via nonlinear regression (GraphPad Prism) and validate with flow cytometry for apoptosis markers (Annexin V/PI) .

Analyzing regioselectivity in triazolopyrimidine functionalization:

  • Employ 15^{15}N-labeled precursors to track substitution sites via 2D NMR (HSQC).
  • Compare reaction outcomes under thermal vs. microwave conditions to identify kinetic vs. thermodynamic control .

Integrating high-throughput screening (HTS) with machine learning for lead optimization:

  • Use combinatorial libraries to test >1,000 analogs.
  • Train random forest models on HTS data (pIC50_{50}, LogP) to prioritize candidates with balanced solubility and potency. Validate top hits in ADMET assays .

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